(5Z)-1-benzyl-5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
3-Benzyl-5-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, an ethoxyphenyl group, a pyrazolyl group, and a tetrahydropyrimidine-dione core. Its intricate molecular architecture makes it an interesting subject for synthetic chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the ethoxyphenyl group. The benzyl group is then added through a Friedel-Crafts alkylation reaction. Finally, the tetrahydropyrimidine-dione core is constructed through a cyclization reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: Electrophilic aromatic substitution can occur on the benzyl or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Benzyl-5-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but contains a triazole ring instead of a pyrazole ring.
Benzyl phenyl ether: Contains a benzyl group and an ether linkage, but lacks the pyrazole and tetrahydropyrimidine-dione components.
Uniqueness
3-Benzyl-5-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of both a pyrazole ring and a tetrahydropyrimidine-dione core distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-benzyl-5-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C22H22N4O4/c1-2-30-16-10-8-15(9-11-16)17-12-18(25-24-17)19-20(27)23-22(29)26(21(19)28)13-14-6-4-3-5-7-14/h3-11,17,24,28H,2,12-13H2,1H3,(H,23,27,29) |
InChI Key |
ZRWSXGJJVCYZKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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